Peonidin 3,5-diglucoside chloride

Description

Contextualization within the Anthocyanin Class of Flavonoids

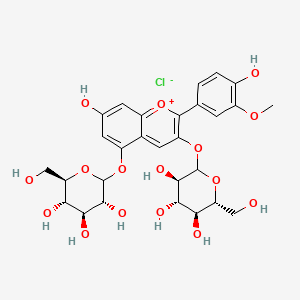

Anthocyanins are glycosylated and acylated derivatives of anthocyanidins. Peonidin (B1209262) 3,5-diglucoside chloride is structurally composed of the anthocyanidin peonidin, which is a methylated form of cyanidin (B77932), and two glucose units attached at the 3 and 5 positions of the aglycone's C-ring. nih.govnih.gov The chloride ion serves as a counter-ion, stabilizing the positively charged flavylium (B80283) cation of the anthocyanin.

Flavonoids, in general, share a common C6-C3-C6 carbon skeleton. The anthocyanin subclass is distinguished by the presence of the 2-phenylbenzopyrylium (flavylium) cation. The specific hydroxylation and methoxylation pattern of the B-ring of the flavylium structure, along with the nature and attachment points of sugar moieties, give rise to the vast diversity of anthocyanins seen in nature. Peonidin is characterized by a methoxy (B1213986) group at the 3'-position and a hydroxyl group at the 4'-position of the B-ring. The presence of two glucose molecules in Peonidin 3,5-diglucoside classifies it as a diglycoside, a structural feature that influences its stability and solubility. nih.gov

General Significance in Plant Physiology and Metabolism

In plant physiology, Peonidin 3,5-diglucoside chloride plays a dual role in pigmentation and as a protective agent. Its presence in petals and fruits is crucial for attracting pollinators and seed dispersers, thereby contributing to the reproductive success of the plant. royalsocietypublishing.org The specific hue it imparts can range from red to purplish, depending on the vacuolar pH and the presence of co-pigments. nih.gov

Metabolically, this anthocyanin is involved in the plant's defense mechanisms against various environmental stressors. As a potent antioxidant, it helps to mitigate oxidative damage caused by abiotic stresses such as high light intensity and UV radiation by scavenging harmful reactive oxygen species (ROS). mdpi.com The biosynthesis of Peonidin 3,5-diglucoside is part of the broader phenylpropanoid pathway, which is known to be upregulated in response to various environmental challenges, highlighting its role in plant adaptation and survival. researchgate.net

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 132-37-6 |

| Molecular Formula | C28H33ClO16 |

| Molecular Weight | 661.01 g/mol |

| Synonyms | Paeonin chloride, Peonin chloride |

| Appearance | Solid |

| Storage Temperature | -20°C |

This table is based on data from multiple sources. phytolab.comsigmaaldrich.com

Biosynthesis of Peonidin 3,5-diglucoside

The formation of Peonidin 3,5-diglucoside is an intricate process that occurs within the plant cell as part of the flavonoid biosynthetic pathway. This pathway begins with the amino acid phenylalanine. researchgate.net

The initial steps, shared with other flavonoids, involve the enzymes chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) to produce naringenin (B18129). This is then hydroxylated by flavanone (B1672756) 3-hydroxylase (F3H) and flavonoid 3'-hydroxylase (F3'H) to form dihydroquercetin. Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to leucocyanidin (B1674801). nih.gov

The subsequent steps are specific to anthocyanin synthesis. Anthocyanidin synthase (ANS) converts leucocyanidin to cyanidin. A crucial methylation step, catalyzed by a methyltransferase, converts cyanidin to peonidin. researchgate.net Finally, glycosylation occurs, where two glucose molecules are attached to the peonidin aglycone at the 3 and 5 positions. This step is catalyzed by specific glucosyltransferases (GTs), such as UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) and a 5-O-glucosyltransferase (5GT), to yield the final product, Peonidin 3,5-diglucoside. nih.gov

Occurrence of Peonidin 3,5-diglucoside in the Plant Kingdom

| Plant Genus/Species | Plant Part |

| Paeonia sp. | Flower |

| Rosa sp. | Flower |

| Passiflora caerulea | Flower Corona Filaments |

| Ipomoea triloba | Flower |

| Manihot utilissima | Stem |

| Vitis hybrids | Fruit |

This table is compiled from multiple sources. nih.govroyalsocietypublishing.orgphytolab.comnih.gov

Properties

Molecular Formula |

C28H33ClO16 |

|---|---|

Molecular Weight |

661.0 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |

InChI |

InChI=1S/C28H32O16.ClH/c1-39-16-4-10(2-3-13(16)32)26-17(42-28-25(38)23(36)21(34)19(9-30)44-28)7-12-14(40-26)5-11(31)6-15(12)41-27-24(37)22(35)20(33)18(8-29)43-27;/h2-7,18-25,27-30,33-38H,8-9H2,1H3,(H-,31,32);1H/t18-,19-,20-,21-,22+,23+,24-,25-,27?,28?;/m1./s1 |

InChI Key |

NLSMPWTZYGSAEU-HUYLHTAVSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O.[Cl-] |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Botanical Sources and Species-Specific Accumulation

The accumulation of peonidin (B1209262) 3,5-diglucoside chloride is specific to certain plant families and species, where it contributes to the pigmentation of fruits, flowers, and other vegetative parts.

This anthocyanin has been identified in a variety of fruits, although its presence is not universal among all pigmented varieties.

Grapes (Vitis vinifera) : Peonidin 3,5-diglucoside has been isolated from grapes. nih.gov In the teinturier grape cultivar Garnacha Tintorera, it is present in small amounts in both the flesh and the skin. acs.org Studies on red-fleshed grape accessions have also identified peonidin 3-O-glucoside-5-O-glucoside (another name for peonidin 3,5-diglucoside). foodb.ca

Jabuticaba (Myrciaria cauliflora) : Research on the phenolic composition of Jabuticaba species has identified the presence of peonidin-3,5-diglucoside in this Brazilian fruit. researchgate.net

Cranberries (Vaccinium macrocarpon) : The fruit of the American cranberry contains five glucose-based anthocyanins, including peonidin-3,5-O-diglucoside. youtube.com However, other studies on cranberry anthocyanins primarily identify 3-O-galactosides, 3-O-arabinosides, and 3-O-glucosides of peonidin as the main forms. nih.gov

Blueberries and Wild Blueberries (Vaccinium sp.) : While blueberries are rich in anthocyanins and contain various peonidin glycosides, the presence of peonidin 3,5-diglucoside is not consistently reported. researchgate.netresearchgate.net A comprehensive study of deep-colored berries in China identified peonidin-3-O-glucoside in blueberries, but not the 3,5-diglucoside variant. targetmol.com Similarly, studies on wild blueberries have not definitively identified this specific compound. acs.orgnih.govresearchgate.net

Sweet Cherries (Prunus avium) : The primary anthocyanins found in sweet cherries are cyanidin-3-O-rutinoside and cyanidin-3-O-glucoside, with peonidin-3-O-rutinoside and peonidin-3-O-glucoside as minor components. nih.govresearchgate.nettargetmol.com Peonidin 3,5-diglucoside has not been reported as a component in sweet cherries. nih.govresearchgate.nettargetmol.com

Black Chokeberry (Aronia melanocarpa) : The anthocyanin profile of black chokeberry is dominated by cyanidin (B77932) glycosides. researchgate.netnih.govistanbul.edu.tr Peonidin derivatives are not major constituents, and there is no specific mention of peonidin 3,5-diglucoside in the literature for this fruit. researchgate.netnih.govistanbul.edu.tr

Chinese Bayberry (Myrica rubra) : The predominant anthocyanin in Chinese bayberry is cyanidin-3-O-glucoside. nih.gov Current research has not identified peonidin 3,5-diglucoside in this fruit. nih.gov

Table 1: Occurrence of Peonidin 3,5-diglucoside in Selected Fruits

| Fruit | Species | Presence of Peonidin 3,5-diglucoside |

|---|---|---|

| Red Grape | Vitis vinifera | Identified nih.govacs.orgfoodb.ca |

| Jabuticaba | Myrciaria cauliflora | Identified researchgate.net |

| Cranberry | Vaccinium macrocarpon | Identified youtube.com |

| Blueberry | Vaccinium sp. | Not consistently reported |

| Wild Blueberry | Vaccinium sp. | Not reported |

| Sweet Cherry | Prunus avium | Not reported |

| Black Chokeberry | Aronia melanocarpa | Not reported |

| Chinese Bayberry | Myrica rubra | Not reported |

Peonidin 3,5-diglucoside chloride is a significant pigment in the flowers of several ornamental and wild plant species.

Paeonia sp. (Peonies) : This compound, also known as paeonin chloride, is found in peonies and contributes to their characteristic pink and red hues. It has been identified in the flowers of Paeonia lactiflora and Paeonia suffruticosa.

Rosa sp. (Roses) : Peonidin 3,5-diglucoside is one of the anthocyanins responsible for the coloration of rose flowers. Studies have shown that the accumulation of peonidin 3,5-diglucoside can distinguish certain sections of wild roses, such as the Cinnamomeae section. researchgate.net In some cultivars of Rosa rugosa, peonidin 3,5-di-O-glucoside is the predominant anthocyanin, accounting for approximately 85% of the total anthocyanins. youtube.com

Cordyline terminalis (Ti Plant) : The purple flowers of Cordyline terminalis have been found to contain peonidin 3,5-di-O-β-glucopyranoside. nih.gov It is one of the five anthocyanin derivatives identified in the flowers of this plant.

Table 2: Occurrence of Peonidin 3,5-diglucoside in Selected Flowers

| Plant | Species | Presence of Peonidin 3,5-diglucoside |

|---|---|---|

| Peony | Paeonia sp. | Identified |

| Rose | Rosa sp. | Identified researchgate.netyoutube.com |

| Ti Plant | Cordyline terminalis | Identified nih.gov |

Beyond fruits and flowers, peonidin 3,5-diglucoside is also found in the vegetative tissues of some plants, contributing to their pigmentation.

Purple Sweet Potato (Ipomoea batatas) : The anthocyanins present in purple sweet potatoes are predominantly 3,5-diglucoside derivatives of both cyanidin and peonidin. Various studies have confirmed the presence of acylated forms of peonidin 3,5-diglucosides, such as peonidin-3-sophoroside-5-glucoside, in different cultivars.

Black Rice (Oryza sativa) : Black rice contains a variety of anthocyanins. Research has identified cyanidin-3,5-diglucoside in black rice extracts. youtube.com A review on pigmented rice also lists peonidin 3,5-diglucoside as one of the anthocyanins that have been isolated from these grains. acs.org

Djulis (Chenopodium formosanum) : The vibrant red color of Djulis spikes is not due to anthocyanins. Studies have identified the primary pigments in Djulis as betalains, specifically betacyanins like betanin. nih.govacs.orgtargetmol.com Therefore, peonidin 3,5-diglucoside is not found in this plant.

Table 3: Occurrence of Peonidin 3,5-diglucoside in Other Plant Tissues

| Plant Tissue | Species | Presence of Peonidin 3,5-diglucoside |

|---|---|---|

| Purple Sweet Potato Tuber | Ipomoea batatas | Identified |

| Black Rice Grain | Oryza sativa | Identified acs.orgyoutube.com |

| Djulis Spikes | Chenopodium formosanum | Not present (pigments are betalains) nih.govacs.orgtargetmol.com |

Tissue and Organ-Specific Localization Patterns

The distribution of peonidin 3,5-diglucoside within the plant is highly organized, with the compound accumulating in specific cells and subcellular compartments. Generally, anthocyanins are synthesized in the cytoplasm and subsequently transported and stored in the cell vacuole, which is the primary site of accumulation. This sequestration in the vacuole is responsible for the color of the tissue.

In flowers, such as those of Impatiens balsamina and Rosa sp., anthocyanins are densely concentrated in the vacuoles of the epidermal cells of the petals, which maximizes their visual impact for pollinators. researchgate.net In some species, these pigments can also be found in subepidermal layers.

In fruits like grapes, anthocyanins are typically located in the skin, contributing to the color of the berry. However, in teinturier grape varieties like Garnacha Tintorera, peonidin 3,5-diglucoside is found in both the skin and the flesh, demonstrating that its localization is not always restricted to the epidermis. acs.org

In other plant parts, the localization is also specific. For instance, in the leaves of some plants, anthocyanins accumulate in the vacuoles of the spongy parenchyma cells. researchgate.net In the stems, they can be found in parenchymatous cells of the cortex layer and sometimes in xylem tissue. researchgate.net In black rice, anthocyanins are present in the stigma and the caryopsis (the grain), where they are stored in the vacuole, sometimes in discrete vesicle-like structures known as anthocyanoplasts.

Biosynthesis and Metabolic Pathways

Precursor Molecules and Early Steps in the Flavonoid Pathway

The journey to Peonidin (B1209262) 3,5-diglucoside chloride begins within the broader flavonoid biosynthesis pathway. The initial building blocks are derived from the general phenylpropanoid pathway. researchgate.net Phenylalanine, an amino acid, is converted to 4-coumaroyl-CoA through a series of enzymatic reactions. researchgate.netencyclopedia.pub This molecule then serves as a crucial starting point for flavonoid synthesis.

The first committed step involves the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. researchgate.netfrontiersin.org This reaction is catalyzed by the key enzyme chalcone (B49325) synthase (CHS), resulting in the formation of naringenin (B18129) chalcone. researchgate.netfrontiersin.org This chalcone is then isomerized to its flavanone (B1672756) form, naringenin, by the enzyme chalcone isomerase (CHI). frontiersin.orgnih.gov Naringenin represents a major branch point in the flavonoid pathway, from which various classes of flavonoids, including the anthocyanins, are derived. researchgate.net

Key Enzymatic Steps in Anthocyanin Biosynthesis

The conversion of naringenin to the colored anthocyanin, Peonidin 3,5-diglucoside chloride, requires a series of specific enzymatic modifications. These steps are catalyzed by a coordinated set of enzymes that introduce hydroxyl groups, reduce specific bonds, and add sugar moieties, ultimately leading to the final stable pigment.

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI)

Chalcone synthase (CHS) is a pivotal enzyme that marks the entry point into the flavonoid pathway. frontiersin.orgnih.gov As a type-III polyketide synthase, CHS catalyzes the sequential condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the C15 flavonoid skeleton of naringenin chalcone. nih.govnih.gov This reaction is a critical control point, and the expression of the CHS gene is often induced by developmental cues and environmental stresses like UV light and pathogen infection. nih.gov

Following the action of CHS, chalcone isomerase (CHI) plays a crucial role in the stereospecific cyclization of the open-chain naringenin chalcone into the flavanone naringenin. nih.govnih.gov While this cyclization can occur spontaneously in vitro, CHI significantly accelerates the reaction rate, ensuring the efficient production of the (2S)-flavanone, which is the precursor for subsequent enzymatic steps. nih.govnih.gov

Flavonoid 3-Hydroxylase (F3H), Flavonoid 3'-Hydroxylase (F3'H), and Flavonoid 3',5'-Hydroxylase (F3'5'H)

The hydroxylation pattern of the B-ring of the flavonoid skeleton is a key determinant of the final color of the anthocyanin. nih.govjst.go.jp This is primarily controlled by the activities of two cytochrome P450 enzymes: Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H). nih.govnih.gov

First, the flavanone naringenin is converted to dihydrokaempferol (B1209521) by flavanone 3-hydroxylase (F3H). frontiersin.orgmdpi.com F3H introduces a hydroxyl group at the 3-position of the C-ring, a crucial step for the formation of all dihydroflavonols, which are precursors to both flavonols and anthocyanins. mdpi.comnih.gov

Dihydrokaempferol can then be acted upon by either F3'H or F3'5'H. F3'H catalyzes the hydroxylation of dihydrokaempferol at the 3' position of the B-ring to produce dihydroquercetin. frontiersin.orgoup.com Alternatively, F3'5'H can hydroxylate dihydrokaempferol at both the 3' and 5' positions to yield dihydromyricetin. frontiersin.orgnih.gov The relative activities of F3'H and F3'5'H determine the ratio of cyanidin-based (from dihydroquercetin) to delphinidin-based (from dihydromyricetin) anthocyanins. nih.govajevonline.org For the synthesis of peonidin, the pathway proceeds through dihydroquercetin, making F3'H a key enzyme. jst.go.jp

Dihydroflavonol Reductase (DFR) and Anthocyanidin Synthase (ANS)

The next stage in the pathway involves the reduction of dihydroflavonols to their corresponding colorless leucoanthocyanidins by the enzyme dihydroflavonol 4-reductase (DFR). nih.govfrontiersin.org DFR utilizes NADPH as a cofactor to catalyze this reduction. nih.gov The substrate specificity of DFR is a critical factor influencing the type of anthocyanin produced. frontiersin.orgplos.org For the synthesis of peonidin, DFR acts on dihydroquercetin to produce leucocyanidin (B1674801). frontiersin.orgnih.gov

Following the action of DFR, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucoanthocyanidins to form the colored but unstable anthocyanidins. frontiersin.orgnih.gov This reaction converts leucocyanidin into cyanidin (B77932). encyclopedia.pubnih.gov ANS is a 2-oxoglutarate-dependent dioxygenase that plays a central role in the final steps of anthocyanidin formation. nih.gov

Glycosyltransferases (e.g., 3-O-glycosyl transferase, UGT79B1)

Anthocyanidins are inherently unstable molecules. To increase their stability and solubility, they undergo glycosylation, a process catalyzed by glycosyltransferases (GTs). encyclopedia.pubnih.gov The first glycosylation step typically occurs at the 3-position of the C-ring, catalyzed by a flavonoid 3-O-glucosyltransferase (UFGT), which attaches a glucose molecule to the anthocyanidin. frontiersin.orgmdpi.com In the case of peonidin biosynthesis, cyanidin is converted to cyanidin 3-O-glucoside.

For the formation of this compound, a second glycosylation event is required. A separate glycosyltransferase attaches a glucose molecule to the 5-position of the A-ring. While the specific enzyme for the 5-O-glycosylation in the formation of peonidin 3,5-diglucoside is not always explicitly defined across all species, various UGTs are known to be involved in anthocyanin modification. For instance, studies in Arabidopsis thaliana have identified UGT79B1 as an enzyme that can further modify anthocyanin glucosides, although it acts on the sugar moiety rather than adding a second sugar to the aglycone. nih.govnih.gov The formation of a 3,5-diglucoside would require a specific 5-O-glycosyltransferase.

O-Methyltransferase (OMT) and its Role in Peonidin Formation

The final step in the formation of the peonidin aglycone is the methylation of cyanidin. This reaction is catalyzed by an O-methyltransferase (OMT). mdpi.comresearchgate.net Specifically, an anthocyanin O-methyltransferase (AOMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group on the B-ring of a cyanidin derivative. mdpi.comnih.gov This methylation can occur on the glycosylated form, for instance, converting cyanidin 3,5-diglucoside to peonidin 3,5-diglucoside. mdpi.com This methylation step is responsible for the characteristic color of peonidin-based anthocyanins. mdpi.comresearchgate.net The resulting peonidin 3,5-diglucoside is then associated with a chloride ion to form the stable salt, this compound.

Genetic Regulation of Biosynthetic Genes

The production of peonidin-based anthocyanins, including this compound, is a complex process orchestrated by a series of structural and regulatory genes within the flavonoid biosynthetic pathway. The expression of structural genes, which encode the enzymes directly responsible for synthesizing the molecule, is tightly controlled by a hierarchy of transcription factors.

The core of this regulatory network is the MYB-bHLH-WD40 (MBW) complex, a synergistic group of proteins that activates the transcription of pathway genes. nih.gov This complex involves R2R3-MYB transcription factors, basic helix-loop-helix (bHLH) proteins, and WD40 repeat proteins. nih.govuvic.ca Different plant species exhibit variations in the specific genes that constitute this complex. For instance, in maize, the genes C1 (Colorless1), Pl1 (Purple plant1), and R1 (B-Peru) are key players in regulating anthocyanin production. nih.gov In poplar trees, the transcription factors MYB115 and MYB134 have been identified as regulators of proanthocyanidin (B93508) synthesis, a related branch of the flavonoid pathway, by activating key biosynthetic genes. uvic.ca

The structural genes themselves form the enzymatic cascade leading to anthocyanin formation. Key enzymes and their corresponding genes include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumaroyl:CoA ligase (4CL), Chalcone synthase (CHS), Chalcone isomerase (CHI), Flavanone 3-hydroxylase (F3H), Dihydroflavonol 4-reductase (DFR), and Anthocyanidin synthase (ANS or LDOX). nih.govnih.gov

The specific type of anthocyanin produced is largely determined by the activity of hydroxylases that act on the B-ring of the flavonoid precursor. Flavonoid 3'-hydroxylase (F3'H) is crucial for the synthesis of cyanidin and its methylated derivative, peonidin, by hydroxylating dihydrokaempferol to produce dihydroquercetin. mdpi.comoup.com Subsequently, dihydroquercetin is converted into cyanidin, which can then be methylated to form peonidin. The final glycosylation steps, which attach sugar moieties to the anthocyanidin core, are catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) to form 3-glucosides, and subsequently by other glycosyltransferases, such as a 5-O-glucosyltransferase, to produce 3,5-diglucosides like Peonidin 3,5-diglucoside. nih.gov The expression of these genes, particularly F3'H and the subsequent glycosyltransferases, is therefore a critical control point in the biosynthesis of Peonidin 3,5-diglucoside.

Table 1: Key Genes in the Anthocyanin Biosynthetic Pathway

| Gene Abbreviation | Enzyme Name | Function in Pathway |

|---|---|---|

| PAL | Phenylalanine ammonia-lyase | Converts L-phenylalanine to cinnamic acid |

| C4H | Cinnamate 4-hydroxylase | Hydroxylates cinnamic acid to p-coumaric acid |

| 4CL | 4-Coumaroyl:CoA ligase | Converts p-coumaric acid to 4-coumaroyl-CoA |

| CHS | Chalcone synthase | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone |

| CHI | Chalcone isomerase | Isomerizes naringenin chalcone to naringenin |

| F3H | Flavanone 3-hydroxylase | Converts naringenin to dihydrokaempferol |

| F3'H | Flavonoid 3'-hydroxylase | Hydroxylates dihydrokaempferol to dihydroquercetin |

| DFR | Dihydroflavonol 4-reductase | Reduces dihydroquercetin to leucocyanidin |

| ANS/LDOX | Anthocyanidin synthase / Leucoanthocyanidin dioxygenase | Oxidizes leucocyanidin to cyanidin |

| UFGT | UDP-glucose:flavonoid 3-O-glucosyltransferase | Glycosylates cyanidin at the 3-position to form cyanidin 3-glucoside |

| 5GT | Anthocyanidin 5-O-glucosyltransferase | Glycosylates the 3-glucoside at the 5-position to form a 3,5-diglucoside |

De Novo Biosynthesis in Heterologous Systems (e.g., Saccharomyces cerevisiae)

The demand for natural colorants and health-promoting compounds has driven research into producing anthocyanins in microbial systems, offering a potential alternative to extraction from plants. wur.nl The baker's yeast, Saccharomyces cerevisiae, has emerged as a promising chassis for the de novo biosynthesis of these complex molecules due to its well-characterized genetics and robustness in industrial fermentations. wur.nlnih.gov

Engineering S. cerevisiae for anthocyanin production involves introducing the multi-step plant biosynthetic pathway into the yeast's metabolism. wur.nloup.com This typically begins with a strain already capable of producing the flavonoid precursor, naringenin, by expressing genes such as PAL2 from Arabidopsis thaliana, C4H from Ammi majus, and CHS from Hypericum androsaemum. oup.com To produce peonidin-related anthocyanins, further genes must be introduced to convert naringenin into cyanidin and then peonidin, followed by glycosylation.

Several key challenges and strategies have been identified in this bioengineering endeavor:

Enzyme Efficiency : A significant hurdle has been the efficiency of certain plant enzymes in the yeast cellular environment. Anthocyanidin synthase (ANS), in particular, has been identified as a major bottleneck, often converting its substrate into off-pathway products like flavonols instead of the desired anthocyanidins. oup.com

Gene Selection : The choice of genes from different plant sources is critical. Researchers have screened enzymes from various plants to find the most efficient variants for each step of the pathway. oup.com For instance, to produce cyanidin-based glucosides, genes such as FaDFR (from Fragaria x ananassa), PhANS (from Petunia x hybrida), and Dc3GT (from Daucus carota) have been expressed in yeast. nih.gov

Transport and Degradation : Once produced, anthocyanins can be degraded by endogenous yeast enzymes. One study identified and disrupted the EXG1 gene, which encodes a major anthocyanin-degrading enzyme, leading to a significant increase in accumulation. nih.govnih.govresearchgate.net Furthermore, introducing a plant-derived anthocyanin transporter, such as MdGSTF6 from apple, proved essential for sequestering the compounds and boosting titers over 100-fold. nih.govnih.govresearchgate.net

Through these metabolic engineering strategies, researchers have successfully demonstrated the de novo production of various anthocyanins from glucose. One engineered S. cerevisiae strain, BA-22, was able to produce 261.6 mg/L of total anthocyanins (primarily cyanidin-3-O-glucoside) when fed with dihydroflavonol precursors. nih.govresearchgate.net The same study achieved a de novo production of 15.1 mg/L of anthocyanins directly from glucose, which represents the highest reported titer for de novo production in yeast to date. nih.govnih.gov While the production of pelargonidin (B1210327) 3-O-glucoside has been explicitly demonstrated, the foundational pathways established for cyanidin 3-O-glucoside provide a direct framework for producing peonidin glucosides by incorporating an O-methyltransferase enzyme. wur.nl

Table 2: Engineered S. cerevisiae Strains for Anthocyanin Production

| Strain | Key Genetic Modifications | Precursor/Substrate | Product(s) | Titer | Reference |

|---|---|---|---|---|---|

| Engineered S. cerevisiae | Introduction of genes from Arabidopsis thaliana and Gerbera hybrida. | Glucose | Pelargonidin 3-O-glucoside | 0.01 µmol/gCDW (intracellular) | wur.nl |

| BA-22 | Expression of MdGSTF6, FaDFR, PhANS, Dc3GT; Disruption of EXG1. | Dihydroflavonols (2.0 g/L) | Cyanidin-3-O-glucoside, Delphinidin-3-O-glucoside | 261.6 mg/L (total) | nih.govresearchgate.net |

| Engineered BA-22 | Assembly of de novo biosynthesis pathway. | Glucose | Anthocyanins | 15.1 mg/L (total) | nih.govnih.gov |

Biological Activities and Functional Roles in Vitro and in Planta

Antioxidative Mechanisms

The structure of Peonidin (B1209262) 3,5-diglucoside lends it potent antioxidant capabilities, which are central to its functional role in biological systems. nih.govfrontiersin.org These mechanisms involve the direct neutralization of reactive molecules and the protection of cells from the damage they cause.

Free Radical Scavenging Capabilities

Peonidin 3,5-diglucoside is recognized for its antioxidant properties, which include the ability to scavenge free radicals. nih.gov While specific quantitative data for the pure chloride form is limited, studies on extracts containing this compound and on closely related anthocyanins provide insight into its potential. For instance, grape seed extracts containing Peonidin 3,5-O-diglucoside have demonstrated free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. nih.gov

A closely related compound, peonidin-3-glucoside (B1200960) (P3G), has been shown to possess free radical scavenging activity, although its efficacy can vary compared to other antioxidants. In one study, P3G's EC₅₀ (the concentration required to scavenge 50% of radicals) in a DPPH assay was 6.9-fold higher than that of the reference antioxidant ascorbic acid, indicating lower potency in this specific assay. scienceasia.orgscienceasia.orgresearchgate.net The antioxidant activity of anthocyanins is influenced by their structure, including the number and position of sugar moieties. nih.gov

Interactive Table: Antioxidant Activity of Peonidin Glycosides and Related Compounds Below is a summary of antioxidant activities reported for peonidin glycosides in various assays. Note that data may be for related compounds, as specified.

| Compound/Extract | Assay | Result | Source |

| Peonidin-3-glucoside (P3G) | DPPH | EC₅₀ was 6.9x higher than ascorbic acid | scienceasia.orgscienceasia.orgresearchgate.net |

| Grape Seed Extract (containing Peonidin 3,5-O-diglucoside) | DPPH, ORAC | Demonstrated scavenging activity | nih.gov |

Neutralization of Reactive Oxygen Species

The mode of action for Peonidin 3,5-diglucoside chloride involves its capacity to effectively neutralize reactive oxygen species (ROS) within biological systems. nih.gov ROS, such as hydrogen peroxide (H₂O₂), superoxide (B77818) anions (O₂•−), and hydroxyl radicals (•OH), are highly reactive molecules that can cause significant damage to cellular components. While direct studies on this compound are not extensively detailed in the available literature, research on other flavonoid-derived compounds shows significant inhibitory effects against these specific ROS, suggesting a likely mechanism of action. nih.gov

Protection against Oxidative Stress-Related Cellular Damage (in non-human models)

By neutralizing free radicals and ROS, this compound is believed to play a role in reducing oxidative stress-related cellular damage. nih.gov Studies on the nematode Caenorhabditis elegans provide compelling evidence for the protective effects of the related compound, peonidin-3-glucoside (P3G). In this non-human model, P3G treatment extended the lifespan of the organism under conditions of oxidative stress induced by hydrogen peroxide (H₂O₂), as well as under heat and UV stress. scienceasia.orgscienceasia.org Specifically, P3G increased the lifespan of C. elegans exposed to H₂O₂ by 47%. scienceasia.org These findings highlight the potential of peonidin glycosides to protect organisms from cellular damage stemming from environmental and metabolic insults. researchgate.netjapsonline.com

Cellular and Molecular Mechanisms of Action

Beyond direct antioxidant action, this compound and its related compounds engage with cellular machinery, influencing enzymatic activities and signaling pathways involved in inflammation.

Enzyme Inhibition Studies (e.g., Phosphodiesterase 3B, α-amylase, α-glucosidase, Xanthine (B1682287) oxidase)

The interaction of peonidin glycosides with various enzymes has been investigated, though data specifically for this compound is sparse. Research on structurally similar anthocyanins suggests that the presence of a second sugar molecule at the 5-position can significantly impact inhibitory activity.

Phosphodiesterase 3B (PDE3B): There is no available research indicating that Peonidin 3,5-diglucoside inhibits PDE3B. A study on the related compound, cyanidin-3,5-diglucoside, found it to be inactive against PDE activity.

α-amylase and α-glucosidase: These enzymes are targets for managing hyperglycemia by slowing carbohydrate digestion. nih.gov Studies on cyanidin (B77932) glycosides revealed that cyanidin-3,5-diglucoside exhibited no inhibitory activity against pancreatic α-amylase. nih.gov The study suggested that increasing the bulkiness at the 5-O-position with a glucose molecule dramatically reduces the potency of inhibition, a finding that may extend to Peonidin 3,5-diglucoside. nih.gov

Xanthine oxidase (XO): This enzyme is involved in the production of uric acid. nih.gov There is currently no available scientific literature detailing the inhibitory effects of this compound on xanthine oxidase.

Interactive Table: Enzyme Inhibition Profile of Peonidin/Cyanidin Diglucosides

| Enzyme | Compound Tested | Result | Source |

| Pancreatic α-Amylase | Cyanidin-3,5-diglucoside | No inhibitory activity observed. | nih.gov |

| Phosphodiesterase (PDE) | Cyanidin-3,5-diglucoside | Inactive; no influence on PDE activity. | |

| α-Glucosidase | This compound | Data not available. | |

| Xanthine Oxidase | This compound | Data not available. |

Modulation of Inflammatory Pathways (in in vitro models)

Peonidin 3,5-diglucoside is suggested to have anti-inflammatory effects, a property that has been more thoroughly investigated in its 3-O-glucoside form. frontiersin.org These studies show that peonidin glycosides can modulate key inflammatory signaling cascades.

Research using human lung cells (A549) and macrophages (THP-1) demonstrated that peonidin-3-glucoside (P3G) can suppress inflammatory responses induced by the SARS-CoV-2 spike protein. nih.gov The mechanism for this suppression involves the inhibition of the NLRP3 inflammasome pathway, leading to a reduction in the expression and secretion of pro-inflammatory cytokines such as IL-1β, IL-18, and IL-6. nih.gov

Furthermore, P3G was found to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene transcription. nih.govnih.gov P3G has also been shown to attenuate the mitogen-activated protein kinase (MAPK) pathway, specifically by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, which is involved in upregulating proteins that facilitate cell invasion. nih.gov Computational studies also predict that P3G can function as an anti-inflammatory agent by interfering with TNF-α signaling. nih.gov

Interactive Table: In Vitro Anti-Inflammatory Mechanisms of Peonidin-3-glucoside

| Cell Model | Inflammatory Stimulus | Pathway(s) Modulated | Key Findings | Source |

| A549 Lung Cells, THP-1 Macrophages | SARS-CoV-2 Spike Protein | NF-κB, NLRP3 Inflammasome | Suppressed expression of NLRP3, IL-1β, IL-18; Inhibited secretion of IL-6, IL-1β, IL-18. | nih.gov |

| H1299 Lung Cancer Cells | - | MAPK/ERK | Attenuated phosphorylation of ERK1/2; Inhibited activation of AP-1. | nih.gov |

| In silico model | - | TNF-α Signaling | Predicted to act as an anti-inflammatory factor. | nih.gov |

Regulation of Gene Expression (in non-human cellular models)

The synthesis of peonidin 3,5-diglucoside, like other anthocyanins, is a result of the intricate regulation of gene expression within the plant cell. While specific studies on how peonidin 3,5-diglucoside itself directly regulates gene expression in non-human cellular models are not extensively documented, the molecular mechanisms governing its own production are well-characterized. The expression of genes encoding the enzymes for anthocyanin biosynthesis is primarily controlled by a protein complex known as the MBW complex. frontiersin.orgnih.gov This complex consists of transcription factors from three different protein families: R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. frontiersin.orgnih.gov

The spatial and temporal accumulation of anthocyanins, which dictates the specific coloring of different plant tissues at various developmental stages, is largely due to variations in the expression of the R2R3-MYB and bHLH components of the MBW complex. frontiersin.org Several upstream regulators, including other transcription factors, respond to developmental and environmental cues to modulate the expression of these key R2R3-MYB activators. frontiersin.org For instance, the transcription factor ELONGATED HYPOCOTYL 5 (HY5) is a crucial positive regulator that responds to light, enhancing the expression of R2R3-MYB activators by binding to their promoters. frontiersin.orgfrontiersin.org

The anthocyanin biosynthetic pathway is composed of early biosynthetic genes (EBGs) and late biosynthetic genes (LBGs). The EBGs, such as chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), and flavanone (B1672756) 3-hydroxylase (F3H), produce colorless precursors. The LBGs, including dihydroflavonol 4-reductase (DFR), anthocyanidin synthase (ANS), and UDP-glucosyltransferase (UFGT), catalyze the final steps to produce the colored anthocyanins. frontiersin.orgmdpi.com The MBW complex upregulates the expression of both EBG and LBG sets. frontiersin.org In grapes, for example, the application of ethylene (B1197577) was found to strongly induce key structural genes in the anthocyanin pathway, including VvPAL, VvCHS, VvF3H, VvF3'5'H, VvDFR, and VvUFGT, leading to increased anthocyanin accumulation. mdpi.com

Table 1: Key Transcription Factors and Genes in Anthocyanin Biosynthesis

| Gene/Factor | Type | Function | Citations |

|---|---|---|---|

| R2R3-MYB | Transcription Factor | Key activator in the MBW complex, often tissue-specific. | frontiersin.org, nih.gov |

| bHLH | Transcription Factor | Essential component of the MBW complex, partners with R2R3-MYB. | frontiersin.org, nih.gov |

| WD40 | Protein | Provides a scaffold for the MBW complex. | frontiersin.org, nih.gov |

| HY5 | Transcription Factor | Positive regulator, responds to light to activate MYB expression. | frontiersin.org, nih.gov, frontiersin.org |

| CHS | Biosynthetic Enzyme | Early biosynthetic gene, catalyzes the first committed step. | frontiersin.org, frontiersin.org, mdpi.com |

| DFR | Biosynthetic Enzyme | Late biosynthetic gene, a key enzyme in anthocyanin production. | frontiersin.org, frontiersin.org, mdpi.com |

| UFGT | Biosynthetic Enzyme | Late biosynthetic gene, responsible for glycosylation of anthocyanidins. | frontiersin.org, mdpi.com |

Interaction with Other Biological Molecules

Peonidin 3,5-diglucoside, due to its chemical structure featuring multiple hydroxyl groups and a charged flavylium (B80283) backbone, can interact with a variety of biological macromolecules. cymitquimica.com These interactions can influence the stability and bioavailability of the anthocyanin and the function of the interacting molecule.

Studies on related anthocyanins have shown that they can bind to proteins primarily through hydrophobic interactions and hydrogen bonding. researchgate.net For instance, cyanidin-3-O-glucoside has been shown to interact with proteins like bovine serum albumin and hemoglobin, causing conformational changes in the protein and quenching their intrinsic fluorescence through a static mechanism. researchgate.net The glycosylation pattern of anthocyanins plays a significant role in these interactions. A study analyzing the interaction of different anthocyanidins and their glucosides with albumin found that glycosylation at the 3-O-position could either increase or decrease affinity depending on the specific anthocyanidin. nih.gov

In silico docking studies have explored the potential interaction of peonidin 3,5-diglucoside with specific proteins. One such study investigated its binding affinity with the X-linked retinitis pigmentosa (RP2) protein, which is implicated in vision loss. The study suggested that peonidin 3,5-diglucoside could be a potential inhibitor of the mutated protein. researchgate.net

Furthermore, anthocyanins can interact with other crucial biological molecules like DNA. Research has demonstrated that peonidin can form complexes with plasmid DNA, leading to conformational changes and tight packing of the DNA molecule. nih.gov This interaction is concentration-dependent and suggests that anthocyanins could potentially influence processes involving DNA. The interaction of anthocyanins with lipid membranes has also been reported, with the aglycone forms generally showing a greater affinity for the membrane than their glycosylated counterparts. nih.gov

Roles in Plant Stress Responses and Environmental Protection

Peonidin 3,5-diglucoside is an important secondary metabolite that plays a significant role in how plants respond to and protect themselves from various environmental or abiotic stresses. nih.gov The production of anthocyanins, including peonidin 3,5-diglucoside, is often induced by adverse conditions such as high-intensity light (including UV radiation), drought, cold temperatures, and nutrient deficiency. nih.govfrontiersin.orgmdpi.com

One of the primary protective functions of these pigments is their ability to act as a sunscreen, shielding the plant's photosynthetic machinery from photodamage caused by excess light. nih.govfrontiersin.org By accumulating in the epidermal layers of leaves and stems, they absorb excess visible and UV radiation, thus preventing the generation of harmful reactive oxygen species (ROS). frontiersin.org The accumulation of phenylpropanoids, the broader class of compounds to which anthocyanins belong, is a well-documented response to UV-B stress. frontiersin.org

In addition to their photoprotective role, anthocyanins are potent antioxidants. cymitquimica.com Abiotic stresses often lead to oxidative stress within the plant cells through the overproduction of ROS. Anthocyanins can scavenge these free radicals, thereby mitigating oxidative damage to cellular components like lipids, proteins, and DNA. researchgate.net This antioxidant capacity is a key component of a plant's tolerance to environmental stressors. researchgate.netnih.gov

Contribution to Pigmentation and Visual Signaling in Plants

The most visually apparent role of peonidin 3,5-diglucoside is its contribution to plant pigmentation. As an anthocyanin, it is responsible for many of the red, purple, and blue hues observed in the flowers, fruits, leaves, and stems of numerous plant species. cymitquimica.com It has been identified as a pigment in the flowers of genera such as Paeonia (peonies) and Rosa (roses). phytolab.comhc-sc.gc.ca

The color imparted by peonidin 3,5-diglucoside is a result of its molecular structure, which allows it to absorb light in the green-yellow region of the visible spectrum, reflecting red and blue light. The final perceived color can be influenced by several factors within the plant cell, including the pH of the vacuole where anthocyanins are stored, co-pigmentation with other flavonoids, and the formation of metal complexes.

This coloration is not merely decorative; it serves as a critical visual signal in the plant's interaction with its environment. The vibrant colors of flowers are essential for attracting pollinators, such as insects and birds. nih.gov By providing a distinct visual cue, the plant can guide pollinators to its reproductive organs, ensuring successful pollination and seed set. Similarly, the colors of fruits serve to attract frugivores, which consume the fruit and aid in seed dispersal. nih.gov The specific shade produced by peonidin 3,5-diglucoside, often a magenta or purplish-red, contributes to the diverse palette of colors that plants use for these crucial reproductive strategies.

Ecological Interactions (e.g., plant-insect, plant-microbe interactions)

Beyond its role in attracting pollinators, the pigmentation provided by peonidin 3,5-diglucoside and other anthocyanins plays a part in a broader range of ecological interactions. These interactions can be both beneficial and antagonistic.

In the context of plant defense, anthocyanins can act as visual deterrents to herbivores. nih.gov The red or purple coloration of young, tender leaves may signal the presence of defensive compounds, discouraging feeding by insects. Flavonoids, the larger class to which anthocyanins belong, are known to be involved in defense mechanisms against both bacterial and fungal pathogens, acting as phytoalexins that are synthesized in response to infection. researchgate.net While direct evidence for peonidin 3,5-diglucoside is limited, the general role of anthocyanins in pathogen resistance is well-established.

Anthocyanins and other flavonoids also function as important signaling molecules in the establishment of symbiotic relationships between plants and various microorganisms. researchgate.net These interactions are crucial for nutrient acquisition. For example, flavonoids are known to mediate the symbiotic relationship between legumes and nitrogen-fixing rhizobia bacteria. researchgate.net

Furthermore, recent research has begun to explore how plant secondary metabolites, like anthocyanins, can modulate the gut microbiota of organisms that consume them. A study on a related acylated peonidin glucoside demonstrated its ability to alleviate colitis in mice by modulating the gut microbiota, increasing the abundance of beneficial bacteria. nih.gov This suggests that the ecological role of these compounds may extend to influencing the health of the animals that interact with the plant, a complex interaction that is an active area of research.

Analytical Methodologies and Research Characterization

Extraction Techniques for Analytical and Preparative Purposes

The initial step in studying Peonidin (B1209262) 3,5-diglucoside chloride involves its extraction from the plant matrix. The choice of extraction technique depends on the intended purpose, whether for analytical quantification or for preparative isolation of larger quantities.

Conventional solid-liquid extraction using organic solvents remains a widely employed method for obtaining anthocyanins, including Peonidin 3,5-diglucoside chloride. Due to the inherent instability of the flavylium (B80283) cation structure of anthocyanins at neutral pH, solvents are typically acidified to maintain the molecule in its more stable colored form.

Commonly used solvents include:

Acidified Methanol (B129727) and Ethanol (B145695): Mixtures of methanol or ethanol with water, acidified with a small percentage of an acid like hydrochloric acid (HCl) or acetic acid, are highly effective. acs.orgcsic.es For instance, 80% acidified methanol has been successfully used for extracting peonidin glycosides from purple-fleshed sweet potatoes. researchgate.net Similarly, acidified ethanol with 5% (v/v) acetic acid is effective for methylated anthocyanin glycosides. csic.es The use of 0.1% methanolic HCl has been documented for extracting similar anthocyanins like pelargonidin (B1210327) 3,5-o-diglucoside. researchgate.net

Acetone (B3395972): Aqueous acetone solutions can also be utilized, often demonstrating high extraction efficiency for a broad range of phenolic compounds.

The primary advantages of these traditional methods are their simplicity and low cost. However, they often require significant volumes of organic solvents and longer extraction times.

To overcome the limitations of conventional methods, several advanced extraction technologies have been developed, offering improved efficiency, reduced solvent consumption, and shorter processing times. These are often referred to as "green" extraction techniques.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, disrupting plant cell walls and enhancing mass transfer. This leads to a more efficient and rapid extraction process. nih.govmdpi.com UAE is considered a green and highly efficient method for anthocyanin extraction. mdpi.comresearchgate.net The process can be optimized by adjusting parameters such as solvent composition, temperature, pH, ultrasound amplitude, and cycle time. nih.gov For example, an optimized UAE method for onion anthocyanins, which include peonidin derivatives, used 57% methanol at pH 2 and 60°C. nih.gov However, prolonged exposure to high-power ultrasound can lead to the degradation of the target compounds. nih.govsemanticscholar.org

Pressurized Liquid Extraction (PLE): Also known by the trade name Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures (50-200°C) and pressures (500-3000 psi). nih.gov These conditions keep the solvent in a liquid state above its boiling point, which decreases its viscosity and surface tension while increasing its penetration into the sample matrix, resulting in rapid and efficient extractions. nih.govnih.gov PLE has been successfully applied to extract peonidin glycosides from sources like purple-fleshed sweet potato using 80% acidified methanol at 80°C and 1500 psi. researchgate.net Studies have shown that most anthocyanins are stable under PLE conditions up to 100°C. nih.gov

Natural Deep Eutectic Solvents (NADES): NADES are emerging as a novel class of green solvents for natural product extraction. nih.govresearchgate.net They are formed by mixing two or more natural, non-toxic compounds, such as choline (B1196258) chloride (a hydrogen bond acceptor) with a hydrogen bond donor like a sugar (e.g., sorbitol) or an organic acid (e.g., malic acid). mdpi.comresearchgate.net This mixture has a significantly lower melting point than its individual components. nih.gov The combination of NADES with ultrasound assistance (NADES-UAE) has proven to be a highly effective and environmentally friendly method for extracting anthocyanins. mdpi.comresearchgate.net

Table 1: Comparison of Advanced Extraction Technologies for Anthocyanins

| Technique | Principle | Typical Solvents/Conditions | Advantages | Citations |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances mass transfer. | Acidified ethanol/methanol; 57% MeOH, pH 2, 60°C, 90% amplitude. | Rapid, high efficiency, reduced solvent use. | mdpi.comresearchgate.netnih.gov |

| Pressurized Liquid Extraction (PLE) | High temperature and pressure increase solvent efficiency. | Acidified ethanol/methanol; 80% acidified methanol, 80°C, 1500 psi. | Fast, low solvent consumption, automated. | researchgate.netnih.govnih.gov |

| Natural Deep Eutectic Solvents (NADES) | Green solvents with unique properties enhance solubility. | Choline chloride mixed with sorbitol, malic acid, etc. | Environmentally friendly, non-toxic, high efficiency. | mdpi.comresearchgate.netnih.govresearchgate.net |

Purification and Isolation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, purification and isolation steps are essential to obtain pure this compound.

Chromatography is the cornerstone of purification for anthocyanins.

Column Chromatography (CC): This is a classical and widely used technique for the large-scale separation of flavonoids. acs.org Adsorbents like Polyclar AT have been used to successfully purify anthocyanidin-3,5-diglucosides from grape extracts, eluting the pigments with 30% aqueous ethanol. acs.org Silica gel column chromatography is another common approach for the initial cleanup and fractionation of crude extracts. bjmu.edu.cn

Solid Phase Extraction (SPE): SPE is an invaluable tool for sample cleanup, concentration, and fractionation prior to analysis. sigmaaldrich.com The choice of sorbent is critical. For instance, vinylbenzene-based cartridges provide excellent retention for glucosylated anthocyanins, whereas standard C18 cartridges can result in poor recovery. nih.gov The retained anthocyanins are typically eluted with a small volume of acidified methanol. nih.gov Specialized cartridges, such as Discovery DPA-6S and DSC-SCX, have been developed for the specific isolation of anthocyanidin 3,5-diglucosides and their derivatives from complex mixtures. researchgate.netnih.gov

Preparative Liquid Chromatography (PLC): For obtaining high-purity compounds for use as reference standards or for structural elucidation, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. bjmu.edu.cn This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to handle greater sample loads. Furthermore, advanced techniques like High-Performance Countercurrent Chromatography (HPCCC) coupled with Medium Pressure Liquid Chromatography (MPLC) offer a rapid and efficient alternative to multi-step conventional column chromatography for isolating peonidin glycosides. koreascience.kr

Table 2: Overview of Chromatographic Purification Methods for Anthocyanins

| Method | Stationary Phase/Sorbent | Typical Application | Key Features | Citations |

|---|---|---|---|---|

| Column Chromatography | Polyclar AT, Silica Gel | Initial fractionation, preparative scale purification. | Good for large volumes, cost-effective. | acs.orgbjmu.edu.cn |

| Solid Phase Extraction (SPE) | Vinylbenzene, DPA-6S, DSC-SCX | Sample cleanup and concentration. | Rapid, selective, reduces matrix interference. | nih.govresearchgate.netnih.gov |

| Preparative LC (HPLC/MPLC) | Reversed-phase (e.g., C18) | Final purification to high purity (>95%). | High resolution, ideal for isolating pure standards. | bjmu.edu.cnkoreascience.kr |

While less commonly cited specifically for this compound, membrane filtration techniques such as nanofiltration and reverse osmosis are used in the broader context of phenolic compound purification. These methods separate molecules based on size and charge and can be employed for the concentration and de-sugaring of anthocyanin-rich extracts at an industrial scale. Their application offers a solvent-free alternative for preliminary purification steps, though they typically lack the high resolution of chromatographic methods for isolating individual compounds.

Spectroscopic and Spectrometric Characterization for Structural Elucidation and Quantification

Once isolated, the definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and spectrometric techniques.

UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for the initial identification and quantification of anthocyanins. Peonidin 3,5-diglucoside, like other anthocyanins, exhibits a characteristic strong absorption in the visible region of the electromagnetic spectrum, typically between 490 and 550 nm, which is responsible for its red-violet color. A similar compound, pelargonidin 3,5-o-diglucoside, shows a maximum absorbance (λmax) at 502 nm. researchgate.net

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the most powerful tool for the structural characterization of anthocyanins.

Electrospray Ionization (ESI) is the preferred ionization method, typically operated in positive ion mode.

The molecular ion ([M]+) for Peonidin 3,5-diglucoside is observed at a mass-to-charge ratio (m/z) of approximately 625.17. nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) provides structural information through fragmentation. A characteristic fragmentation pattern involves the loss of the two glucose units (each 162 Da), leading to the peonidin aglycone fragment at m/z 301.07. nih.gov High-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments. researchgate.netresearchgate.net

Table 3: Mass Spectrometric Data for Peonidin 3,5-diglucoside

| Parameter | Value/Description | Significance | Citations |

|---|---|---|---|

| Ionization Mode | ESI Positive | Standard for anthocyanin analysis. | nih.gov |

| Precursor Ion [M]⁺ (m/z) | ~625.17 | Corresponds to the mass of the Peonidin 3,5-diglucoside cation. | nih.gov |

| Key MS² Fragment Ion (m/z) | ~463.12 | Corresponds to [M - Glucose]⁺. | nih.gov |

| Key MS² Fragment Ion (m/z) | ~301.07 | Corresponds to the Peonidin aglycone [M - 2xGlucose]⁺, a diagnostic fragment. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure confirmation, ¹H NMR and ¹³C NMR spectroscopy are indispensable. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming the identity of the aglycone as peonidin, the nature of the sugar units as glucose, and, crucially, the attachment points of the two glucose moieties at the C3 and C5 positions of the peonidin core.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. carlroth.comcarlroth.com It is widely used for the separation, identification, and quantification of this anthocyanin in complex mixtures such as plant extracts. carlroth.commtoz-biolabs.com In typical applications, a reversed-phase C18 column is employed with a gradient elution system. agriculturejournals.cz The mobile phase often consists of an acidified aqueous solution (e.g., with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. agriculturejournals.cz

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with monitoring at the visible maximum absorption wavelength of anthocyanins (around 520 nm) and in the UV region (around 280 nm) for broader flavonoid profiling. biolink.no The retention time of the compound under specific chromatographic conditions is compared with that of a certified reference standard for identification. carlroth.comcarlroth.com For quantitative analysis, the peak area is proportional to the concentration of the analyte, and calibration curves are constructed using primary reference standards of known purity. carlroth.comalkalisci.com The availability of high-purity (≥90.0%) this compound as a reference substance is crucial for accurate HPLC-based quantification. alkalisci.comsigmaaldrich.com

A method validation study for a similar anthocyanin, delphinidin-3-O-glucoside chloride, utilized a related compound, delphinidin-3,5-O-diglucoside chloride, as an internal standard to ensure accuracy and precision. usm.my This highlights a common strategy in HPLC analysis to compensate for variations in sample preparation and injection volume. carlroth.comusm.my

Ultra-Performance Liquid Chromatography-Quadrupole-Time of Flight Mass Spectrometry (UPLC-Q-TOF MS)

Ultra-Performance Liquid Chromatography (UPLC) enhances the separation efficiency and speed of analysis compared to traditional HPLC due to the use of smaller particle size columns (typically <2 µm). oup.comnih.gov When coupled with a Quadrupole-Time of Flight Mass Spectrometer (Q-TOF-MS), it becomes a powerful tool for the characterization of this compound. nih.gov UPLC-Q-TOF-MS provides high-resolution and accurate mass measurements, which are invaluable for the confident identification of compounds in complex samples. nih.govnih.gov

In a typical UPLC-Q-TOF-MS analysis, the compound is first separated on a UPLC system and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique used for anthocyanins, typically in the positive ion mode. The Q-TOF analyzer provides precursor ion information (from the TOF) and fragment ion information (from collision-induced dissociation in the quadrupole and subsequent TOF analysis). nih.gov

The MassBank of North America (MoNA) contains experimental LC-MS/MS data for Peonidin 3,5-diglucoside, showing a precursor ion [M]+ at an m/z of 625.1757628, which was analyzed using a Waters Xevo G2 Q-Tof instrument. nih.gov This high-resolution data allows for the determination of the elemental composition and aids in distinguishing between isobaric compounds.

Table 1: UPLC-Q-TOF-MS Parameters for Peonidin-3,5-O-di-beta-glucopyranoside Analysis

| Parameter | Value |

|---|---|

| Instrument | UPLC Q-Tof Premier, Waters |

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Negative |

| Collision Energy | Ramp 5-60 V |

| Precursor m/z | 623.16123 |

| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.8 μm) |

| Mobile Phase | A: Acetonitrile (0.1% Formic Acid), B: Water (0.1% Formic Acid) |

Source: MassBank Record MSBNK-RIKEN-PR100918

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for both the identification and quantification of this compound, even at trace levels in complex matrices. agriculturejournals.cznih.gov This method often utilizes a triple quadrupole mass spectrometer, which is well-suited for quantitative analysis through Selected Reaction Monitoring (SRM). agriculturejournals.cz

In LC-MS/MS analysis, the parent ion corresponding to Peonidin 3,5-diglucoside (m/z 625) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. nih.govacademicjournals.org The fragmentation of Peonidin 3,5-diglucoside typically involves the cleavage of glycosidic bonds. The primary fragmentation pathway results in the loss of the two glucose units to yield the aglycone, Peonidin (m/z 301). nih.govacademicjournals.org The loss of a single glucose unit results in a fragment at m/z 463. nih.gov These specific mass transitions (e.g., 625 → 301, 625 → 463) are highly characteristic of Peonidin 3,5-diglucoside and provide excellent selectivity for its detection. nih.gov

A study analyzing phenolic compounds in Vitis amurensis grapes identified Peonidin-3,5-О-diglucoside using LC-MS/MS, reporting the precursor ion [M]+ at m/z 625 and characteristic fragment ions at m/z 463 and 301. nih.gov

Table 2: LC-MS/MS Fragmentation Data for Peonidin 3,5-diglucoside

| Precursor Ion (m/z) | Fragment Ions (m/z) | Interpretation |

|---|---|---|

| 625 | 463, 301 | [M]+ → [M - glucose]+, [M - 2glucose]+ |

Source: PubChem CID 5488811, Šulc M., et al. (2017) agriculturejournals.cznih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including this compound. While techniques like mass spectrometry can provide information on molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy can be used to determine the number and type of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. This information is critical for confirming the identity of the aglycone (Peonidin), the nature of the sugar moieties (glucose), and, crucially, the positions of the glycosidic linkages (at the 3 and 5 positions of the aglycone). More advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can further map out the complete chemical structure. Commercial suppliers of this compound reference standards, such as TargetMol, may provide ¹H NMR data to confirm the structure of their product. targetmol.com

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique for the characterization and quantification of anthocyanins like this compound. biolink.no Anthocyanins exhibit characteristic strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color, and in the UV region.

For Peonidin 3,5-diglucoside, the UV-Vis spectrum typically shows two major absorption maxima. The first is in the visible range, usually between 510 and 530 nm, corresponding to the flavylium cation chromophore. researchgate.net The second absorption maximum is in the UV range, typically around 280 nm, which is characteristic of the benzoyl system. biolink.no The exact position of the visible maximum can be influenced by factors such as pH and solvent. Glycosylation at the 3- and 5-positions generally causes a hypsochromic (blue) shift compared to the aglycone.

This technique is often used in conjunction with HPLC (HPLC-DAD/UV-Vis) to provide spectral information for peaks as they elute from the column, aiding in their identification. biolink.noresearchgate.net

Table 3: Typical UV-Vis Absorption Maxima for Anthocyanins

| Compound Class | λmax (nm) in UV Region | λmax (nm) in Visible Region |

|---|---|---|

| Anthocyanins | ~280 | ~520 |

Source: Polyphenols AS, ResearchGate biolink.noresearchgate.net

Probe Electrospray Ionization Tandem Mass Spectrometry (PESI/MS/MS)

Probe Electrospray Ionization (PESI) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal or no sample preparation. When coupled with tandem mass spectrometry (MS/MS), it offers a rapid method for the detection of target compounds. While a powerful tool for high-throughput screening, specific applications of PESI/MS/MS for the direct analysis of this compound from sample matrices are not extensively documented in readily available scientific literature. In principle, this technique could be applied for the rapid screening of this anthocyanin in plant tissues or food products, offering a significant advantage in terms of analysis speed over traditional chromatography-based methods.

Quantitative Analysis and Application of Reference Standards

Accurate quantification of this compound is essential for various applications, including the quality control of food and beverage products, standardization of herbal extracts, and metabolic studies. alkalisci.comsigmaaldrich.com The use of high-purity, certified reference standards is a prerequisite for obtaining reliable and reproducible quantitative data. carlroth.comcarlroth.comphytolab.com

Reference standards of this compound are commercially available and are used to create calibration curves in analytical methods like HPLC-UV/Vis and LC-MS/MS. alkalisci.comphytolab.comextrasynthese.com A calibration curve is generated by analyzing a series of standard solutions of known concentrations and plotting the instrument response (e.g., peak area) against the concentration. The concentration of the analyte in an unknown sample is then determined by interpolating its response on this curve.

The use of an internal standard is also a common practice in quantitative analysis to correct for potential variations during sample preparation and analysis. carlroth.com An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. carlroth.com By adding a known amount of the internal standard to both the calibration standards and the samples, any loss or variation in the analytical process will affect both the analyte and the internal standard similarly, thus improving the accuracy of the quantification. carlroth.com

Method validation is a critical step in developing a robust quantitative assay. This process establishes the performance characteristics of the method, including linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). agriculturejournals.czoup.com For instance, a u-HPLC method for analyzing anthocyanin glucosides demonstrated good linearity with coefficients of determination (r²) of 0.99 and intra-day and inter-day precision of less than 9.42%. oup.com

Table 4: Key Parameters in Quantitative Analysis

| Parameter | Description | Importance |

|---|---|---|

| Reference Standard | A highly purified compound of known concentration. | Essential for calibrating instruments and ensuring accuracy. carlroth.comcarlroth.com |

| Calibration Curve | A plot of instrument response vs. concentration for a series of standards. | Used to determine the concentration of the analyte in unknown samples. oup.com |

| Internal Standard | A compound added in a constant amount to samples and standards. | Corrects for variability in sample preparation and instrument response. carlroth.com |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Defines the range over which the assay is accurate. oup.com |

| Accuracy | The closeness of the measured value to the true value. | Ensures the results are correct. agriculturejournals.cz |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Indicates the reproducibility of the method. agriculturejournals.cz |

| LOD/LOQ | The lowest concentration of an analyte that can be reliably detected/quantified. | Defines the sensitivity of the method. oup.com |

External Standard Quantification Methods

The external standard method is a fundamental technique for the precise quantification of chemical compounds. In this approach, a highly purified analytical standard of the target compound, known as a reference substance, is used to create a calibration curve. carlroth.com For this compound, certified reference materials with a known high purity (e.g., ≥90.0% as determined by HPLC) are utilized. sigmaaldrich.comsigmaaldrich.com

The process involves preparing a series of solutions of the reference standard at different known concentrations. These solutions are then analyzed using a chromatographic method, typically HPLC. The instrument's response, such as the peak area, is measured for each concentration. carlroth.comcarlroth.com A calibration curve is constructed by plotting the instrument response against the corresponding concentration of the standard.

When a sample containing an unknown quantity of this compound is analyzed under the same conditions, its instrument response can be compared to the calibration curve to determine its exact concentration. The accuracy of this method is highly dependent on the purity of the reference standard and the precision of the dilutions and measurements. carlroth.com

Quantitative Analysis of Multi-Components by Single Marker (QAMS)

The Quantitative Analysis of Multi-Components by Single Marker (QAMS) method offers an efficient alternative to traditional external standard methods, especially for complex mixtures like plant extracts. semanticscholar.org This technique allows for the simultaneous determination of multiple analytes using just one readily available and stable compound as an internal reference standard (IRS). semanticscholar.org

In the QAMS methodology, the relative correction factor (RCF) for each component is established in relation to the single marker. semanticscholar.org The RCF is a ratio that accounts for the differences in detector response between the marker and the other components. Once the RCFs are determined, the concentrations of the other components in a sample can be calculated based on the concentration of the single marker and their respective RCFs. semanticscholar.orgresearchgate.net

This approach significantly reduces the need for numerous expensive reference standards, making it a more cost-effective and faster method for quality control. semanticscholar.orgresearchgate.net While direct application studies on this compound are not prevalent, the QAMS method has been successfully applied to the analysis of other complex phytochemical mixtures, such as those containing saikosaponins and bufadienolides, demonstrating its feasibility and reliability. nih.govnih.gov The results obtained by QAMS have shown strong correlation with those from the traditional external standard method, confirming its accuracy. nih.govfrontiersin.org

Use of Internal Standards for Method Validation

The use of an internal standard (IS) is a critical practice for enhancing the accuracy and reliability of quantitative chromatographic analysis. carlroth.comcarlroth.com An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and blanks before sample processing. carlroth.com Its primary purpose is to compensate for potential errors that may occur during sample preparation, cleanup procedures, and injection. carlroth.comcarlroth.com

For a compound to be an effective internal standard, it must meet several criteria:

It should not be naturally present in the sample. carlroth.com

Its chemical and physical properties should be as close as possible to the analyte of interest. carlroth.com

It must be well-resolved chromatographically from the analyte and other components in the sample. carlroth.com

By comparing the peak area of the analyte to the peak area of the internal standard, variations in sample volume, injection volume, and detector response can be corrected. carlroth.com This ratioing technique leads to improved precision and accuracy in the final quantitative results. The validation of analytical methods for anthocyanins often includes parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is suitable for its intended purpose. mdpi.comusm.my

Table 2: Representative Method Validation Parameters for Anthocyanin Analysis by LC-MS

| Parameter | Typical Value/Range | Source |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | mdpi.com |

| Limit of Detection (LOD) | 0.06–0.40 µg/mL | mdpi.com |

| Limit of Quantification (LOQ) | 0.12–1.20 µg/mL | mdpi.com |

| Intra & Inter-day Precision (RSD) | < 10% | mdpi.com |

| Recovery | 98-100% | agriculturejournals.cz |

Compound Reference Table

Stability and Degradation Pathways in Biological and Environmental Contexts

Influence of Environmental Factors on Stability (e.g., pH, temperature, light exposure)

The stability of Peonidin (B1209262) 3,5-diglucoside chloride is significantly influenced by a trifecta of environmental factors: pH, temperature, and light.

pH: The pH of the surrounding medium is a critical determinant of the stability and color expression of anthocyanins. In a study investigating the effects of pH on several anthocyanidin-3,5-diglucosides, including the peonidin derivative, it was found that the pigments were most stable at pH 5.0. ajevonline.org At this pH, they are predominantly in the colorless carbinol base form. ajevonline.org As the pH deviates from this optimal value, the stability generally decreases.

Temperature: Elevated temperatures accelerate the degradation of Peonidin 3,5-diglucoside chloride. Research on anthocyanidin-3,5-diglucosides demonstrated that increasing the temperature from 20 to 90°C led to the destruction of the pigments. ajevonline.org This thermal degradation contributes to color changes observed during the processing and aging of products like wine. ajevonline.org Commercial suppliers recommend storing the pure compound at low temperatures, such as -20°C, to ensure long-term stability. targetmol.comalkalisci.comsigmaaldrich.com

Light Exposure: Exposure to light, particularly UV radiation, can induce the degradation of anthocyanins. researchgate.net This photodegradation is a significant concern for products stored in transparent containers. The evolution of red coloration in plants, driven by anthocyanins, is a response to both photosynthetically active and UVB radiation, highlighting the interaction between these molecules and light. researchgate.net To mitigate degradation, it is often recommended to store this compound away from direct sunlight. targetmol.com

A study on the stability of anthocyanidin-3,5-digucosides, including peonidin-3,5-diglucoside, revealed that stability increases with greater methoxyl substitution and decreases with more hydroxyl substitution in the molecule. ajevonline.org Consequently, malvidin-3,5-diglucoside is the most stable, followed by peonidin, petunidin, cyanidin (B77932), and delphinidin-3,5-diglucosides. ajevonline.org

Degradation Kinetics and Reaction Pathways (e.g., hydrolysis, deglycosylation, cleavage of flavylium (B80283) structure)

The degradation of this compound proceeds through several chemical reactions, primarily hydrolysis and the cleavage of its core flavylium structure.

Hydrolysis and Deglycosylation: One of the initial steps in the degradation process often involves the hydrolysis of the glycosidic bonds. This reaction, known as deglycosylation, results in the removal of one or both of the glucose units from the anthocyanidin core. This process can be influenced by enzymatic activity or acidic conditions.

Cleavage of the Flavylium Structure: The central flavylium ring system is susceptible to cleavage, leading to the loss of color and the formation of smaller, colorless compounds. This degradation is often accelerated by factors such as high pH, temperature, and the presence of oxygen. The initial step in this degradation pathway at slightly acidic to neutral pH is the hydration of the flavylium cation to form the colorless carbinol base, which can then undergo further rearrangement and cleavage. ajevonline.org

The kinetics of these degradation reactions are crucial for predicting the shelf-life and color stability of products containing this anthocyanin. Studies have shown that the degradation of anthocyanins often follows first-order kinetics.

Stability in Simulated Biological Systems (e.g., in vitro gastrointestinal digestion)

The bioavailability and potential health benefits of this compound are contingent on its stability during its transit through the gastrointestinal tract. While specific data on the in vitro gastrointestinal digestion of this compound is limited in the provided search results, general knowledge of anthocyanin behavior suggests that it undergoes significant transformation.